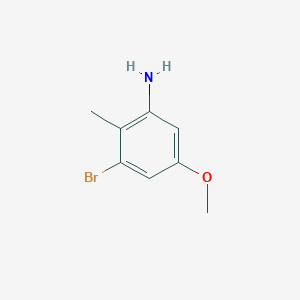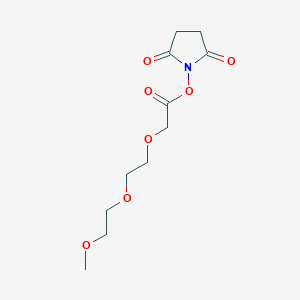
N-Octyl-N-propanoylglycine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Peptide-Based Materials
A study by Formaggio et al. (2003) focused on the synthesis and characterization of N α-protected, monodispersed homo-oligopeptide esters from L-C α-methyl, C α-n-propylglycine. These homo-oligomers were found to preferentially adopt right-handed β bends and 3_10 helices, indicating their potential for constructing rigid foldamers with a defined screw-sense bias. This research suggests that derivatives of N-Octyl-N-propanoylglycine could be useful in designing peptide-based materials with specific structural properties (Formaggio et al., 2003).
Glycine Receptor Studies
Oku et al. (1999) investigated the impact of octanol, a derivative of octyl compounds, on the kinetics of glycinergic inhibitory postsynaptic currents in mouse brainstem slices. This study provides insights into the effects of octyl derivatives on glycinergic synaptic transmission, which could be relevant for understanding the role of compounds like N-Octyl-N-propanoylglycine in neuroscience research (Oku et al., 1999).
Endogenous Lipid Modulation
Jeong et al. (2010) explored the actions of N-arachidonyl-glycine on neurons within the superficial dorsal horn. Their findings suggest that similar glycine derivatives could play a role in modulating synaptic transmission, which might extend to compounds like N-Octyl-N-propanoylglycine (Jeong et al., 2010).
Transport Systems in Bacteria
Cairney et al. (1985) discovered that the proP gene in Salmonella typhimurium, which encodes for a transport system, is crucial for the uptake of betaine, a trimethylglycine. This highlights the potential for exploring the transport and function of similar glycine derivatives in bacterial systems (Cairney et al., 1985).
Interaction with DNA
A study by Moghadam et al. (2016) on the interaction of Pt(II) and Pd(II) complexes of glycine derivatives with calf thymus DNA might be relevant for understanding how N-Octyl-N-propanoylglycine could interact with biological macromolecules (Moghadam et al., 2016).
Modulation of Calcium Influx and NO Production
Rimmerman et al. (2008) studied N-palmitoyl glycine, an endogenous lipid, for its role in modulating calcium influx and nitric oxide production in sensory neurons. This research could provide a framework for understanding the physiological effects of N-Octyl-N-propanoylglycine in similar contexts (Rimmerman et al., 2008).
Potential as Anti-Inflammatory Agents
Nath et al. (2009) synthesized and characterized organotin(IV) derivatives of tryptophanylglycine, revealing their potential as non-steroidal anti-inflammatory agents. This suggests that N-Octyl-N-propanoylglycine could also have applications in the development of new anti-inflammatory compounds (Nath et al., 2009).
Propiedades
IUPAC Name |
2-[octyl(propanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-5-6-7-8-9-10-14(11-13(16)17)12(15)4-2/h3-11H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKMUKGPYMZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CC(=O)O)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30841549 | |
| Record name | N-Octyl-N-propanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920982-58-7 | |
| Record name | N-Octyl-N-propanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















